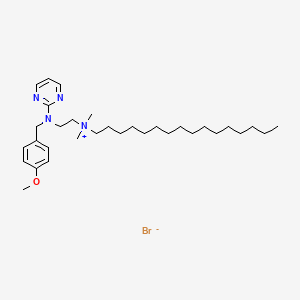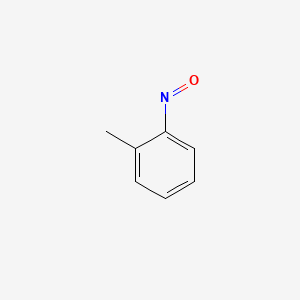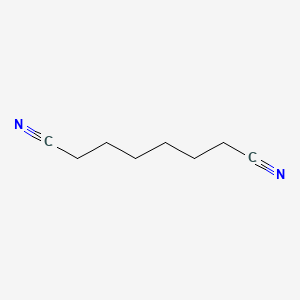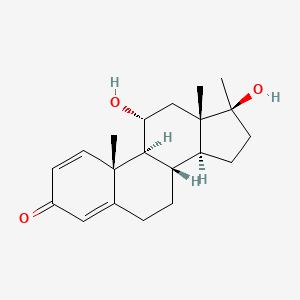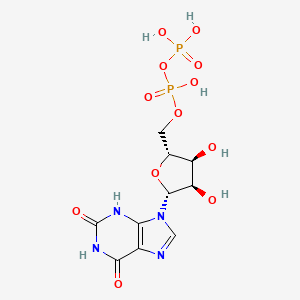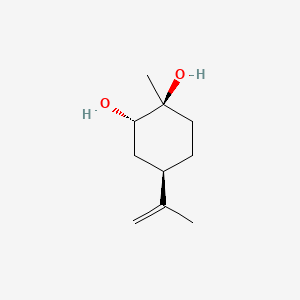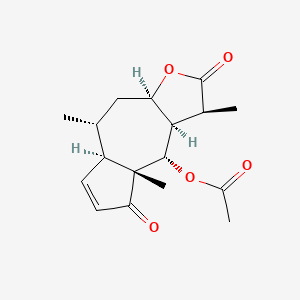![molecular formula C15H17NO3 B1196027 (3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one is a natural product found in Teclea simplicifolia, Balfourodendron riedelianum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regio- and Chemoselective Multicomponent Synthesis : Chebanov et al. (2008) describe regio- and chemoselective multicomponent protocols for synthesizing various tricyclic compounds, including those related to the chemical structure . These syntheses involve 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, demonstrating different pathways to achieve specific product outcomes (Chebanov et al., 2008).
Novel Alkaloid Discovery : A study by Wabo et al. (2005) discusses the isolation of a novel pyranoquinoline alkaloid from the stem bark of Araliopsis tabouensis, highlighting the compound's relevance in natural product chemistry and potential biological applications (Wabo et al., 2005).
Synthetic Methodology and Green Chemistry : Shi and Yang (2011) and Wang and Shi (2012) have developed efficient synthetic methodologies for pyrazoloquinolinone derivatives, emphasizing milder reaction conditions, shorter reaction times, and environmentally friendly procedures. These methods are significant for the synthesis of compounds similar to the chemical structure (Shi & Yang, 2011); (Wang & Shi, 2012).
Potential Biological Applications
Antimicrobial and Antimalarial Activities : Sarveswari et al. (2014) report on derivatives of 4-hydroxyquinolin-2(1H)-ones, including compounds similar to the specified chemical, being screened for antimicrobial and in silico antimalarial activities. This indicates potential pharmacological applications (Sarveswari et al., 2014).
Fragmentation Pathways in Mass Spectrometry : Ea et al. (2014) explored the electron ionization mass spectrometric (EIMS) fragmentation pathways of trimethylsilyl derivatives of vicinal diols deriving from compounds structurally related to the specified chemical. This research is crucial for understanding the mass spectrometric behavior of such compounds (Ea et al., 2014).
Antifungal Agent Synthesis : Reddy et al. (2018) synthesized novel derivatives of pyranoquinolinones, showcasing their potential as antifungal agents. This aligns with the broader context of developing new pharmaceutical compounds (Reddy et al., 2018).
Eigenschaften
Produktname |
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)12(17)8-10-13(18)9-6-4-5-7-11(9)16(3)14(10)19-15/h4-7,12,17H,8H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
HUPKGVIVTBASQC-LBPRGKRZSA-N |
Isomerische SMILES |
CC1([C@H](CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Kanonische SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Synonyme |
ribalinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




